5-Chloro-3-iodobenzo[b]thiophene 5-Chloro-3-iodobenzo[b]thiophene
Brand Name: Vulcanchem
CAS No.: 2166566-68-1
VCID: VC18325745
InChI: InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
SMILES:
Molecular Formula: C8H4ClIS
Molecular Weight: 294.54 g/mol

5-Chloro-3-iodobenzo[b]thiophene

CAS No.: 2166566-68-1

Cat. No.: VC18325745

Molecular Formula: C8H4ClIS

Molecular Weight: 294.54 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-iodobenzo[b]thiophene - 2166566-68-1

Specification

CAS No. 2166566-68-1
Molecular Formula C8H4ClIS
Molecular Weight 294.54 g/mol
IUPAC Name 5-chloro-3-iodo-1-benzothiophene
Standard InChI InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
Standard InChI Key QTWUPALVOACXGM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CS2)I

Introduction

Synthetic Methodologies

Direct Halogenation Strategies

The synthesis of 5-chloro-3-iodobenzo[b]thiophene typically involves sequential halogenation steps. A representative procedure involves:

  • Chlorination: Electrophilic chlorination of benzo[b]thiophene using Cl2\text{Cl}_2 in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) selectively introduces chlorine at the 5-position .

  • Iodination: Subsequent iodination at the 3-position is achieved via directed ortho-metalation. For example, treatment with lithium diisopropylamide (LDA) generates a lithium intermediate, which reacts with iodine to afford the target compound .

Table 1: Optimization of Iodination Conditions

ReagentSolventTemperatureYield (%)Reference
LDA, I2_2THF-20°C84
TMPMgCl·LiCl, I2_2Et2_2O0°C72

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-catalyzed reactions. For instance, a palladium/copper system facilitates the coupling of 5-chlorobenzo[b]thiophene with iodobenzene derivatives under CO2\text{CO}_2 atmosphere, achieving moderate yields .

Chemical and Physical Properties

Structural and Spectral Data

  • 1H NMR^1\text{H NMR}: Characteristic signals include aromatic protons at δ 7.2–7.8 ppm and absence of protons adjacent to iodine due to deshielding effects.

  • 13C NMR^{13}\text{C NMR}: The iodine-bearing carbon resonates at δ 95–100 ppm, while the chlorine-substituted carbon appears near δ 125 ppm .

  • Melting Point: 158–160°C (decomposition observed above 160°C) .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The chlorine substituent undergoes substitution with strong nucleophiles (e.g., amines) under elevated temperatures.

  • Cross-Coupling Reactions: The iodine atom participates in Suzuki-Miyaura and Ullmann couplings, enabling access to biaryl systems .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Benzo[b]thiophenes are privileged scaffolds in kinase inhibitor design. The iodine substituent in 5-chloro-3-iodobenzo[b]thiophene allows rapid diversification via cross-coupling, as demonstrated in the synthesis of thrombin inhibitors .

Organic Electronics

The compound’s extended π-system and halogen substituents enhance charge transport properties. Derivatives have been incorporated into organic field-effect transistors (OFETs), achieving hole mobilities of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} .

Table 2: Key Applications and Derivatives

ApplicationDerivative StructurePerformance MetricReference
Kinase InhibitionBiaryl-coupled analogIC50_{50} = 12 nM
OFETs3,5-Diiodobenzo[b]thiopheneμh=0.12cm2/V\cdotps\mu_h = 0.12 \, \text{cm}^2/\text{V·s}

Future Research Directions

  • Green Synthesis: Developing catalytic systems to reduce stoichiometric metal reagent usage.

  • Bioconjugation: Exploring click chemistry approaches for targeted drug delivery systems.

  • Polymer Integration: Evaluating copolymerization with thiophene monomers for photovoltaic applications .

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